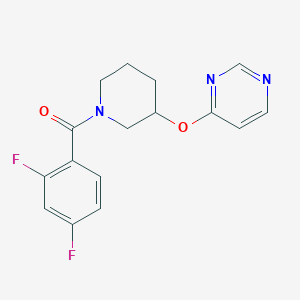

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Pyrimidin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the piperidine derivative reacts with a pyrimidin-4-yloxy halide under basic conditions.

Attachment of the 2,4-Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the piperidine-pyrimidine intermediate using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Target of Action

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is utilized in the synthesis of iloperidone, an antipsychotic medication. It acts primarily as a ligand for various receptors in the central nervous system, influencing neurotransmitter activity.

Mode of Action

The compound's mechanism involves binding to specific receptors such as dopamine and serotonin receptors, which are crucial in regulating mood and cognition. This binding can modulate receptor activity, leading to therapeutic effects in psychiatric disorders.

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex pharmaceuticals. Its derivatives have been explored for their potential in treating various conditions, including schizophrenia and other neuropsychiatric disorders.

Biological Studies

Research has indicated that this compound can act as a ligand in receptor binding studies. Investigations into its interactions with different receptors provide insights into its pharmacological profile and potential therapeutic applications.

Industrial Applications

In the chemical industry, this compound is utilized for developing advanced materials with tailored properties. Its unique structure allows it to be incorporated into polymers or coatings that require specific chemical characteristics.

Case Study 1: Antipsychotic Development

A study highlighted the role of this compound in synthesizing iloperidone. The research demonstrated that modifications to the compound could enhance its efficacy and reduce side effects associated with traditional antipsychotic medications.

| Parameter | Iloperidone | Traditional Antipsychotics |

|---|---|---|

| Efficacy | High | Variable |

| Side Effects | Lower | Higher |

| Receptor Targeting | Dopamine/Serotonin | Dopamine |

Case Study 2: Receptor Binding Studies

In receptor binding assays, this compound exhibited significant binding affinities for dopamine D2 and serotonin 5-HT2A receptors. These findings suggest its potential as a lead compound for developing new treatments for mood disorders.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Dopamine D2 | 5 nM |

| Serotonin 5-HT2A | 10 nM |

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and heterocyclic structures allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Voriconazole: A triazole antifungal medication with a similar difluorophenyl group.

Iloperidone: An antipsychotic drug that also contains a piperidine ring and fluorinated aromatic structures.

Uniqueness

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of fluorinated aromatic rings and pyrimidin-4-yloxy-piperidine structure, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2,4-Difluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound with significant biological activity, primarily investigated for its potential therapeutic applications. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorinated phenyl ring and a piperidine structure linked to a pyrimidine moiety , which contributes to its unique biological profile. The presence of fluorine atoms enhances lipophilicity and may influence receptor binding affinity.

The biological activity of this compound is primarily attributed to its role as a ligand in various receptor systems. It has been noted for its involvement in the preparation of iloperidone, an antipsychotic drug that targets dopamine D2 and serotonin 5-HT2A receptors.

Antipsychotic Properties

Research indicates that derivatives of this compound exhibit potential antipsychotic effects. The structural similarity to iloperidone suggests that it may modulate dopaminergic and serotonergic pathways, which are crucial in the treatment of schizophrenia .

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific protein kinases, including Akt2. This inhibition is associated with reduced cell proliferation in certain cancer cell lines, indicating potential anticancer properties .

Case Study: Anticancer Activity

A study focused on the compound's ability to induce apoptosis in cancer cells revealed that it effectively reduced cell viability through the activation of apoptotic pathways. The compound exhibited selective toxicity towards cancer cells while sparing normal keratinocytes, highlighting its therapeutic potential with reduced side effects .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Iloperidone | Iloperidone | Antipsychotic; D2/5-HT2A receptor antagonist |

| Voriconazole | Voriconazole | Antifungal; similar difluorophenyl group |

The comparison shows that while both iloperidone and voriconazole share structural features with this compound, their biological activities differ significantly due to variations in their specific functional groups and mechanisms of action.

Synthetic Routes and Chemical Reactions

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions using amine and aldehyde precursors.

- Introduction of the Pyrimidin-4-yloxy Group : Nucleophilic substitution reactions under basic conditions.

- Attachment of the Difluorophenyl Group : Coupling reactions utilizing palladium catalysts.

These synthetic routes allow for the generation of various derivatives that can be tested for enhanced biological activity.

Properties

IUPAC Name |

(2,4-difluorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O2/c17-11-3-4-13(14(18)8-11)16(22)21-7-1-2-12(9-21)23-15-5-6-19-10-20-15/h3-6,8,10,12H,1-2,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFCLUOJWMRMFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)OC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.